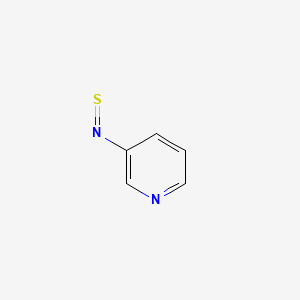
3-Thionitrosopyridine
説明
3-Thionitrosopyridine is a sulfur- and nitroso-substituted pyridine derivative characterized by a thionitroso (-S-N=O) functional group at the 3-position of the pyridine ring. This unique substitution pattern imparts distinct electronic properties, notably its exceptionally low nucleophilicity, as revealed by density functional theory (DFT) calculations . The compound’s reduced electron density at the reactive site arises from the electron-withdrawing nature of the thionitroso group, which stabilizes the aromatic system and diminishes its ability to donate electrons in chemical reactions.
特性
CAS番号 |
157736-86-2 |
|---|---|
分子式 |
C5H4N2S |
分子量 |
124.161 |
IUPAC名 |
3-thionitrosopyridine |
InChI |
InChI=1S/C5H4N2S/c8-7-5-2-1-3-6-4-5/h1-4H |
InChIキー |
FERAYYUQQNXMSX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)N=S |
同義語 |
Pyridine, 3-(thionitroso)- (9CI) |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thionitrosopyridine typically involves the reaction of pyridine derivatives with thioamide compounds. One common method is the reaction of 3-aminopyridine with carbon disulfide in the presence of a base, followed by acidification to yield the desired product . Another approach involves the cyclization of 3-aminopyridine with thiourea under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
3-Thionitrosopyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thioxo group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, particularly at positions ortho and para to the thioxoamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Aminopyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
3-Thionitrosopyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral properties.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
作用機序
The mechanism of action of 3-Thionitrosopyridine involves its interaction with various molecular targets and pathways:
類似化合物との比較
Nucleophilicity and Electronic Effects
The nucleophilicity of substituted pyridines is critically influenced by the electronic nature of their substituents. Comparative studies highlight the following trends:
Key Findings :
- This compound exhibits the lowest nucleophilicity due to the combined electron-withdrawing effects of the sulfur and nitroso groups, which deactivate the pyridine ring .
- 3-Pyrrolidino pyridine and 3,4,5-triamino-substituted pyridines demonstrate significantly higher nucleophilicity, attributed to electron-donating substituents that increase electron density at reactive sites .
- DFT analyses corroborate experimental data, confirming that substituent-induced electronic modulation governs reactivity trends in pyridine derivatives .
Structural and Solubility Considerations
While solubility data for this compound are absent in the evidence, structurally related pyridine-3-carbaldehyde thiosemicarbazone derivatives (e.g., compounds 1–8 in ) exhibit good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane . This suggests that sulfur-containing pyridine analogs may share similar solubility profiles, though the thionitroso group’s polarity could further influence this compound’s solubility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


